molecular formula C9H13NO B14413297 N-(Prop-2-en-1-yl)hexa-3,5-dienamide CAS No. 87463-20-5

N-(Prop-2-en-1-yl)hexa-3,5-dienamide

Cat. No.: B14413297
CAS No.: 87463-20-5
M. Wt: 151.21 g/mol
InChI Key: DYJXJBUZFSMECL-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)hexa-3,5-dienamide is a synthetic dienamide compound of interest in organic chemistry and medicinal research. Dienamides are a recognized subclass of amides known for their structural diversity and synthetic utility . The conjugated diene system is a structural motif found in numerous natural compounds and has a range of potential applications, including serving as a key intermediate in the development of molecules with insecticidal properties . In synthetic chemistry, dienamides can be further functionalized; for example, they can be transformed into epoxides, which are valuable three-membered heterocycles used as intermediates for introducing further functionality into the molecule . From a practical synthesis standpoint, compounds like (2Z,4E)-dienamides can be prepared via ruthenium-catalyzed olefination of acrylamides, demonstrating a route to these structures with high atomic and step economy . Researchers value this class of compounds for its potential in the search for novel analogues with enhanced biological activities. This compound is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

87463-20-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-prop-2-enylhexa-3,5-dienamide

InChI

InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-6H,1-2,7-8H2,(H,10,11)

InChI Key

DYJXJBUZFSMECL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC=CC=C

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward method involves the acylation of propenylamine (allylamine) with hexa-3,5-dienoyl chloride. This approach leverages classical amide bond formation via nucleophilic substitution:

$$
\text{CH}2=\text{CHCH}2\text{NH}2 + \text{ClCO}(\text{CH}2\text{CH}=\text{CH})2 \rightarrow \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})_2 + \text{HCl}
$$

Experimental Procedure

  • Synthesis of Hexa-3,5-dienoyl Chloride :
    Hexa-3,5-dienoic acid (prepared via Wittig olefination or cross-metathesis) is treated with oxalyl chloride in dry dichloromethane at 0°C, followed by stirring at room temperature for 4 hours.
  • Acylation :
    Propenylamine is added dropwise to the acyl chloride in the presence of triethylamine (base) at 0°C. The mixture is stirred for 12 hours, washed with aqueous HCl, and purified via silica gel chromatography.

Key Data

Parameter Value
Yield 65–72%
Reaction Time 12–16 hours
Solvent Dichloromethane
Base Triethylamine
Purity (HPLC) >95%

Advantages : High atom economy, minimal byproducts.
Limitations : Instability of hexa-3,5-dienoic acid under prolonged storage.

Ruthenium-Catalyzed C–H Allylation of Acrylamides

Reaction Overview

This method employs transition-metal catalysis to introduce the propenyl group into a preformed dienamide. Using [Ru( p-cymene)Cl₂]₂ as a catalyst, allyl alcohols or acetates undergo regioselective C–H activation:

$$
\text{CH}2=\text{CHCO}(\text{CH}2\text{CH}=\text{CH})2\text{NH}2 + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Ru(II)}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})2
$$

Experimental Procedure

  • Substrate Preparation :
    Hexa-3,5-dienamide is synthesized via condensation of hexa-3,5-dienoic acid with ammonium chloride.
  • Allylation :
    A mixture of hexa-3,5-dienamide (1 equiv), allyl alcohol (2 equiv), [Ru( p-cymene)Cl₂]₂ (5 mol%), and CsOAc (1 equiv) in methanol/water (1:1) is heated at 50°C for 12 hours.

Key Data

Parameter Value
Yield 55–68%
Reaction Time 12 hours
Solvent Methanol/Water (1:1)
Temperature 50°C
Selectivity ( Z,E ) 88:12

Advantages : Avoids handling reactive acyl chlorides.
Limitations : Requires rigorous exclusion of oxygen.

Coupling Agent-Mediated Amide Formation

Reaction Overview

Carbodiimide-based coupling agents (e.g., EDCl, DCC) facilitate amide bond formation between hexa-3,5-dienoic acid and propenylamine under mild conditions:

$$
\text{CH}2=\text{CHCH}2\text{NH}2 + \text{HOCO}(\text{CH}2\text{CH}=\text{CH})2 \xrightarrow{\text{EDCl/HOBt}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})_2
$$

Experimental Procedure

  • Activation :
    Hexa-3,5-dienoic acid (1 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dry THF at 0°C for 1 hour.
  • Coupling :
    Propenylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is extracted with ethyl acetate and purified.

Key Data

Parameter Value
Yield 70–78%
Reaction Time 24 hours
Solvent Tetrahydrofuran
Coupling Agent EDCl/HOBt
Byproduct Urea derivatives

Advantages : High functional group tolerance.
Limitations : Cost of coupling agents and laborious purification.

Oxidative Amidation via Iodo(III) Reagents

Reaction Overview

A Ritter-type reaction using hypervalent iodine reagents (e.g., PhIO) enables direct amidation of alkynes with nitriles and water. Adapting this method:

$$
\text{HC≡C}(\text{CH}2\text{CH}=\text{CH})2 + \text{CH}2=\text{CHCH}2\text{NC} \xrightarrow{\text{PhIO/TfOH}} \text{CH}2=\text{CHCH}2\text{NHCO}(\text{CH}2\text{CH}=\text{CH})2
$$

Experimental Procedure

  • Substrate Preparation :
    Hexa-3,5-diynoic acid is converted to the corresponding nitrile via dehydration.
  • Oxidative Coupling :
    The nitrile (1 equiv), propenylamine (1.2 equiv), PhIO (1.5 equiv), and TfOH (0.1 equiv) in acetonitrile are stirred at 60°C for 6 hours.

Key Data

Parameter Value
Yield 40–50%
Reaction Time 6–8 hours
Solvent Acetonitrile
Oxidant PhIO
Stereoselectivity Moderate ( E/Z = 3:1)

Advantages : Novel route with potential for diversification.
Limitations : Low yield and competing side reactions.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Stereocontrol
Direct Acylation 65–72 Low High None
Ru-Catalyzed Allylation 55–68 Moderate Moderate High ( Z,E )
Coupling Agents 70–78 High High None
Oxidative Amidation 40–50 High Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hexa-3,5-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, epoxides

    Reduction: Amines

    Substitution: Substituted amides, depending on the nucleophile used

Scientific Research Applications

N-(Prop-2-en-1-yl)hexa-3,5-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)hexa-3,5-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between N-(Prop-2-en-1-yl)hexa-3,5-dienamide and related compounds:

Compound Name Core Structure Functional Groups/Substituents Application/Activity Key Findings/Properties Reference
This compound Amide with dienamide chain Hexa-3,5-dienamide, allyl group Inferred: Bioactive potential Conjugation may enhance electron delocalization N/A
2-Iodo-N-(prop-2-yn-1-yl)acetamide Acetamide Iodo, propargyl group Synthetic intermediate Low yield (5%), EDCI/DMAP synthesis
3-(Prop-2-en-1-yl)thiazol-2-imines Thiazole ring Allyl group, hydrobromide salts Angiotensin II antagonists High docking scores, valsartan-like activity
Metal-HL coordination compounds Thiosemicarbazone Allyl group, metal ions (Fe, Co, etc.) Antifungal agents Confirmed structure, antifungal efficacy

Pharmacological Activity

  • 3-(Prop-2-en-1-yl)thiazol-2-imines : Demonstrated potent angiotensin II receptor antagonism, with hydrobromide salts (e.g., compound 3(5)) showing antihypertensive effects comparable to valsartan . The allyl group contributes to hydrophobic interactions and structural stability in receptor binding.
  • This compound : The extended conjugation of the dienamide chain may alter bioavailability or target specificity compared to thiazole derivatives.

Coordination Chemistry and Antifungal Activity

  • Metal-HL complexes : Thiosemicarbazone ligands with allyl groups form stable coordination compounds (e.g., Fe(HL)₂Cl), exhibiting antifungal activity . The allyl group likely influences ligand flexibility and metal-binding geometry.
  • This compound: As an amide, it lacks the thiosemicarbazone’s sulfur and nitrogen donor atoms, limiting metal coordination. Potential applications may instead focus on organic reactivity or non-metal-mediated bioactivity.

Electronic and Conformational Effects

  • The allyl group in all compounds enhances hydrophobicity and may stabilize π-π interactions in biological systems.

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